2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide -

2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Catalog Number: EVT-3787627
CAS Number:
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

  • Compound Description: Ameltolide is a benzamide derivative recognized for its potent anticonvulsant properties. []

4-Amino-N-(2-ethylphenyl)benzamide

  • Compound Description: This compound is an analog of Ameltolide designed and synthesized for evaluation of its anticonvulsant activity. It demonstrated superior efficacy compared to phenytoin in the maximal electroshock seizure test. []
  • Relevance: Both this compound and 2-{[N-(4-Ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide belong to the benzamide class and possess an amino group at the para position of the benzene ring. The presence of an ethyl substituent on the phenyl ring, albeit at different positions, further emphasizes their structural similarity. This highlights the importance of substituent position in modulating biological activity within this class of compounds. []

4-Amino-N-(2,6-diethylphenyl)benzamide

  • Compound Description: This compound represents another Ameltolide analog synthesized and evaluated for its anticonvulsant properties. It exhibited improved efficacy and protective index after oral administration compared to Ameltolide. []
  • Relevance: This analog, similar to 2-{[N-(4-Ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, belongs to the benzamide family and shares the characteristic amino group at the para position. The presence of two ethyl groups on the phenyl ring, although at different positions compared to the single ethyl group in the target compound, further emphasizes the significance of exploring alkyl substitutions within this chemical scaffold. The research suggests that these modifications could lead to enhanced anticonvulsant activity and improved pharmacokinetic properties. []

N-(phenylsulfonamidophenyl)benzamide derivatives

  • Compound Description: This series of eight novel compounds was designed based on the bio-rational design of acetohydroxyacid synthase (AHAS) inhibitors. []
  • Relevance: These derivatives share the benzamide core structure with 2-{[N-(4-Ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. Additionally, the presence of a phenylsulfonamide moiety in these derivatives is structurally significant. While directly attached to the phenyl ring in these derivatives, the target compound features a phenylsulfonyl group within the glycinamide substituent, emphasizing the exploration of sulfonyl-containing moieties within this chemical space. []

N-{[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide derivatives

  • Compound Description: Seven novel compounds belonging to this series were synthesized and evaluated for their AHAS inhibitory and herbicidal activities. []
  • Relevance: These derivatives, like the target compound, are benzamides and incorporate a phenylsulfonyl group. The presence of two phenylsulfonyl moieties in these derivatives, compared to one in the target compound, highlights the exploration of variations in sulfonyl group substitution patterns for modulating biological activity. []

Properties

Product Name

2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-4-ethylanilino]acetyl]amino]benzamide

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H23N3O4S/c1-2-17-12-14-18(15-13-17)26(31(29,30)19-8-4-3-5-9-19)16-22(27)25-21-11-7-6-10-20(21)23(24)28/h3-15H,2,16H2,1H3,(H2,24,28)(H,25,27)

InChI Key

OLBKVSNTIRWYDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.